molecular formula C19H15ClN4OS2 B2470538 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-44-5

3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2470538
CAS No.: 847403-44-5
M. Wt: 414.93
InChI Key: INTJDODVJHXWLB-UHFFFAOYSA-N
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Description

The compound 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule with significant potential in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazol-2(3H)-one moiety, a triazole ring, and functional groups such as allylthio and chlorophenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting with the preparation of intermediate compounds. Key steps include the formation of the triazole ring, chlorophenyl substitution, and incorporation of the benzo[d]thiazol-2(3H)-one.

  • Formation of Triazole Ring: : The triazole ring can be synthesized using a cyclization reaction involving an alkyne and an azide under copper-catalyzed conditions.

  • Chlorophenyl Substitution: : Introduction of the 3-chlorophenyl group can be achieved via electrophilic aromatic substitution.

  • Incorporation of Benzo[d]thiazol-2(3H)-one: : The final step involves coupling the triazole intermediate with benzo[d]thiazol-2(3H)-one using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Scaling up to industrial production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow processes and automated reactors are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride.

  • Substitution: : The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chlorine position.

Scientific Research Applications

This compound finds applications in various scientific fields due to its unique chemical properties.

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in drug discovery.

  • Medicine: : Explored for its therapeutic potential against certain diseases due to its triazole ring, known for antifungal and antibacterial activities.

  • Industry: : Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves interactions with molecular targets and pathways, such as:

  • Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.

  • Signal Transduction: : Can modulate cellular signaling pathways, leading to altered cellular responses.

  • Receptor Binding: : Binds to receptors on cell surfaces, influencing cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-(methylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

  • 3-((5-(ethylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Uniqueness

The presence of the allylthio group and its specific configuration sets it apart from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

There you have it—a detailed exploration of 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one! Fascinating stuff, right?

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-2-10-26-18-22-21-17(24(18)14-7-5-6-13(20)11-14)12-23-15-8-3-4-9-16(15)27-19(23)25/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTJDODVJHXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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